Home > Products > Screening Compounds P66258 > (5-Bromopyrimidin-2-yl)methanamine hydrobromide
(5-Bromopyrimidin-2-yl)methanamine hydrobromide - 1632285-95-0

(5-Bromopyrimidin-2-yl)methanamine hydrobromide

Catalog Number: EVT-2921640
CAS Number: 1632285-95-0
Molecular Formula: C5H7Br2N3
Molecular Weight: 268.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-Bromopyrimidin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Relevance: This compound shares the 5-bromopyrimidine core with (5-bromopyrimidin-2-yl)methanamine hydrobromide. The key structural difference lies in the presence of a 3-phenyl-1H-pyrazole-4-carbaldehyde substituent at the 2-position of the pyrimidine ring. This linkage, in contrast to the methanamine group in the target compound, introduces a larger, more complex substituent and extends the aromatic system. This structural variation is relevant for investigating the influence of steric and electronic effects on the properties of the pyrimidine scaffold. []

Ethyl 5-amino-1-(5-bromopyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Relevance: This compound shares the 5-bromopyrimidine unit with (5-bromopyrimidin-2-yl)methanamine hydrobromide. Notably, it features a pyrazole ring fused to the pyrimidine, introducing additional structural complexity compared to the methanamine substituent. The presence of the amino and carboxylate groups further alters its electronic properties and potential for intermolecular interactions, offering insights into the impact of such modifications on biological activity. []

Pipersentan

Compound Description: Pipersentan (N-[5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)-pyrimidin-4-yl]-N′-propylaminosulfonamide) is an orally active, tissue-targeting dual endothelin receptor antagonist. It exhibits potent inhibitory effects on both ETA and ETB receptors, making it a promising therapeutic candidate for pulmonary arterial hypertension (PAH) [].

Relevance: Similar to (5-bromopyrimidin-2-yl)methanamine hydrobromide, pipersentan contains the 5-bromopyrimidine core structure. Notably, it incorporates an oxy linker connecting the pyrimidine to an ethoxy group. This modification suggests potential modifications at the methanamine group of the target compound for exploring structure-activity relationships and optimizing biological activity, particularly in the context of endothelin receptor antagonism. []

Macitentan

Compound Description: Macitentan (ACT-064992, N-[5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)-pyrimidin-4-yl]-N′-propylaminosulfonamide) is a dual ETA/ETB receptor antagonist designed for tissue targeting []. It demonstrates a high affinity for lipophilic environments and is metabolized into a pharmacologically active metabolite, ACT-132577. Macitentan exhibits promising therapeutic potential for treating cardiovascular diseases associated with chronic tissue endothelin system activation.

Relevance: This compound shares the 5-bromopyrimidine core with (5-bromopyrimidin-2-yl)methanamine hydrobromide. The inclusion of macitentan emphasizes the pharmacological relevance of the 5-bromopyrimidine scaffold in medicinal chemistry, specifically for developing endothelin receptor antagonists. The structural variations observed in macitentan, particularly the presence of a sulfonamide group and the oxy linker connecting the pyrimidine to an ethoxy group, provide valuable insights for exploring modifications to the target compound's methanamine moiety to enhance its pharmacological properties. []

Overview

(5-Bromopyrimidin-2-yl)methanamine hydrobromide is a chemical compound with the molecular formula C6H7BrN2C_6H_7BrN_2 and a molar mass of 187.04 g/mol. This compound belongs to the class of brominated pyrimidines and is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, which significantly influences its reactivity and applications in various fields, including medicinal chemistry and organic synthesis.

Source and Classification

(5-Bromopyrimidin-2-yl)methanamine hydrobromide can be synthesized from commercially available starting materials. It is classified as an organic compound and specifically as a halogenated amine. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for various chemical reactions and biological applications .

Synthesis Analysis

Methods

The synthesis of (5-Bromopyrimidin-2-yl)methanamine hydrobromide typically involves several steps:

  1. Bromination: The starting material, pyrimidine, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  2. Amination: The brominated intermediate is then reacted with an amine (such as ammonia or a primary amine) to introduce the methanamine group.
  3. Salt Formation: The resulting amine is treated with hydrobromic acid to form the hydrobromide salt, enhancing its stability and solubility .

Technical Details

  • Reaction Conditions: Typical conditions for bromination include the use of solvents such as dichloromethane or acetonitrile, while amination reactions may require heating or the use of catalysts to increase yield.
  • Purification: The product can be purified through recrystallization or chromatography techniques to ensure high purity for further applications .
Molecular Structure Analysis

Structure

The molecular structure of (5-Bromopyrimidin-2-yl)methanamine hydrobromide features a pyrimidine ring with a bromine substituent at the 5-position and an amine group attached to a methylene bridge. The structural formula can be represented as follows:

C6H7BrN2\text{C}_6\text{H}_7\text{BrN}_2

Data

  • InChI Key: AUIXMWKVLPXKGC-UHFFFAOYSA-N
  • Heavy Atoms: 9
  • Rotatable Bonds: 1
  • Hydrogen Bond Donors/Acceptors: 1/2
  • Topological Polar Surface Area: 38.91 Ų .
Chemical Reactions Analysis

Reactions

(5-Bromopyrimidin-2-yl)methanamine hydrobromide can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols or alcohols, leading to diverse derivatives.
  2. Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, altering its functional groups and properties.

Technical Details

  • Common Reagents:
    • For substitution: Nucleophiles like amines or thiols.
    • For oxidation: Potassium permanganate or hydrogen peroxide.
    • For reduction: Lithium aluminum hydride or sodium borohydride .
Mechanism of Action

The mechanism of action for (5-Bromopyrimidin-2-yl)methanamine hydrobromide involves its interaction with biological targets, such as enzymes and receptors. The compound can modulate the activity of these proteins through binding interactions, potentially leading to therapeutic effects in medicinal applications. Specific pathways may vary depending on the biological context and target proteins involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to its hydrobromide salt form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Hazard Classification: Classified with hazard statements including H302 (harmful if swallowed) and H332 (harmful if inhaled), indicating precautions should be taken during handling .
Applications

(5-Bromopyrimidin-2-yl)methanamine hydrobromide has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic properties, particularly in drug development targeting specific diseases.
  2. Organic Synthesis: Serves as a versatile building block for synthesizing more complex organic molecules.
  3. Biological Research: Used to study interactions between small molecules and biological targets, aiding in drug discovery processes .
Synthetic Methodologies for (5-Bromopyrimidin-2-yl)methanamine Hydrobromide

Regioselective Bromination Strategies in Pyrimidine Derivatives

Regioselective C5-bromination of pyrimidine rings is critical for synthesizing (5-bromopyrimidin-2-yl)methanamine hydrobromide, as bromine positioning directs downstream reactivity. Two primary strategies dominate:

  • Electrophilic Aromatic Substitution (EAS): Pyrimidines undergo EAS at C5 due to inherent electron deficiency. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, acetonitrile) achieves >85% C5-selectivity for unsubstituted pyrimidines. Electron-donating groups at C4/C6 diminish reactivity, requiring Lewis acid catalysts like FeBr₃ [6]. Tetrabutylammonium tribromide (TBATB) offers enhanced regiocontrol under milder conditions (60–80°C), attributed to its controlled bromine release and reduced electrophilic aggression, minimizing dihalogenation .

  • Oxidative Halogenation: For N-oxidized pyrimidines, hypervalent iodine reagents enable C–H functionalization. Recent protocols use (diacetoxyiodo)benzene (PIDA) with KBr in water, achieving room-temperature C5-bromination (78–92% yield). This method exploits the in situ generation of electrophilic bromine (Br⁺) and is ideal for acid-sensitive substrates [6].

Table 1: Bromination Efficiency Comparison

MethodConditionsRegioselectivityYield RangeKey Advantage
NBS/DMF80°C, 12 hModerate70–85%Broad substrate compatibility
TBATB/MeCN80°C, 8 hHigh83–94%Low dihalogenation byproducts
PIDA/KBr/H₂ORT, 3 hHigh78–92%Ambient conditions, aqueous

Amination Techniques for Methanamine Functionalization on Pyrimidine Scaffolds

Direct amination at the pyrimidine C2-methyl position involves multistep sequences:

  • Nucleophilic Displacement: 2-Chloro-5-bromopyrimidine reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃), followed by hydrazine deprotection. Yields reach 65–75%, but overalkylation risks necessitate careful stoichiometry [4] [9].
  • Reductive Amination: 5-Bromopyrimidine-2-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN. This one-pot method affords 60–70% yield but requires purification to remove imine intermediates [4] [8].
  • Gabriel Synthesis: Potassium phthalimidate with 2-(bromomethyl)-5-bromopyrimidine in DMSO (100°C, 4 h) gives protected amine, hydrolyzed by HCl/EtOH. This route achieves >80% purity but suffers from low scalability [5].

Protecting groups (PGs) are essential for preventing side reactions:

  • Boc: Acid-labile; removed by TFA without affecting the pyrimidine ring.
  • Cbz: Hydrogenolytically cleaved but incompatible with aryl bromides under Pd-catalysis [9].

Hydrobromide Salt Formation: Optimization of Crystallization Conditions

Hydrobromide salt formation enhances stability and crystallinity. Key parameters:

  • Solvent Selection: Isopropanol (IPA) and ethanol yield high-purity crystals (>99% by HPLC). IPA generates prismatic crystals via slow evaporation (24–48 h), while ethanol produces needles but requires anti-solvent (diethyl ether) for complete precipitation [3] [7].
  • Acid Addition: Equimolar HBr (48% aq.) added to the free base in IPA at 0°C minimizes hydrobromide hydrolysis. Supersaturation ratios of 1.5–2.0 prevent oiling-out [3].
  • Crystallization Dynamics: Interfacial tension at solution-air boundaries accelerates nucleation. Surface roughness of reactors (Ra = 1.5–2.0 µm) increases crystal yield by 40% compared to smooth surfaces (Ra = 0.2 µm) [7]. Additives like hexadecyltrimethylammonium bromide (CTAB) reduce crystal agglomeration, improving filterability.

Table 2: Crystallization Optimization Parameters

ParameterOptimal ConditionEffect on Product
SolventIPA + 5% H₂OPrismatic crystals, >95% recovery
Supersaturation1.8No oiling-out; monodisperse crystals
Temperature0°C (addition), 25°C (growth)Controls nucleation density
Additive0.1% CTABPrevents agglomeration; enhances flow

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

  • Solid-Phase Synthesis (SPS):
  • Process: Wang resin-bound 5-bromopyrimidin-2-yl aldehyde undergoes reductive amination (Rink amide linker), then cleavage with TFA/HBr [4] [8].
  • Advantages: Automated washing removes impurities; ideal for parallel synthesis of analogs.
  • Limitations: Scale limited by resin loading (0.5–1.0 mmol/g); final cleavage yields ≤65% due to incomplete release and linker degradation [8].

  • Solution-Phase Synthesis:

  • Process: Linear sequence: C5-bromination → C2-chlorination → amination → salt formation.
  • Advantages: Kilogram-scale feasible (e.g., 82% yield in industrial pilot runs); no linker constraints.
  • Limitations: Requires chromatography for intermediates; cumulative yield drops to 45–50% over 4 steps [4] [8].

Table 3: Solid-Phase vs. Solution-Phase Efficiency

MetricSolid-PhaseSolution-Phase
Purity (final)90–95%98–99%
Max scale10 g>1 kg
Step economy3 steps4–5 steps
AutomationYesLimited
Cumulative yield60–65%45–50%

SPS excels in rapid analog screening, while solution-phase suits bulk production despite lower yields. Hybrid approaches (e.g., solution-phase amination followed by SPS purification) are emerging [4] [8].

Properties

CAS Number

1632285-95-0

Product Name

(5-Bromopyrimidin-2-yl)methanamine hydrobromide

IUPAC Name

(5-bromopyrimidin-2-yl)methanamine;hydrobromide

Molecular Formula

C5H7Br2N3

Molecular Weight

268.94

InChI

InChI=1S/C5H6BrN3.BrH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H

InChI Key

MRIYPPZZXGLBMO-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)CN)Br.Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.